![molecular formula C19H20N4O2S B2402909 1-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide CAS No. 1421516-99-5](/img/structure/B2402909.png)
1-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide
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Description
1-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is also known as MPTP and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Mercury (II) Ion Detection
- BAN serves as a chemosensor for the rapid and selective detection of mercury (II) ions in water . When reacted with mercury (II), the pink-colored chemosensor turns blue due to the formation of a 2:1 coordination complex. This complex formation results in a bathochromic shift of the chemosensor’s UV absorption peak from 540 to 585 nm and activates highly selective fluorescence emission at 425 nm. The limit of detection (LOD) for Hg^2+ is 9.45 nM (1.8 ppb), satisfying the World Health Organization’s (WHO) maximum allowable Hg^2+ concentration in drinking water.
Photophysical Phenomena
- In different solvents, 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT) , a key material for making naphthalene, exhibits distinguishing photophysical phenomena . Further research into these phenomena could lead to novel applications.
Anticancer Potential
- Although not directly studied for BAN, related compounds with benzothiazole moieties have shown promise as PI3Kα inhibitors in cancer therapy . Investigating BAN’s potential in this context could be worthwhile.
properties
IUPAC Name |
1-(6-methoxy-1,3-benzothiazol-2-yl)-N-pyridin-3-ylpiperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-25-15-6-7-16-17(10-15)26-19(22-16)23-9-3-4-13(12-23)18(24)21-14-5-2-8-20-11-14/h2,5-8,10-11,13H,3-4,9,12H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLGNNSYQYUJPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCCC(C3)C(=O)NC4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide |
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